N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 314028-72-3
VCID: VC21436076
InChI: InChI=1S/C22H19N3O5/c1-15-4-8-17(9-5-15)21(26)24-20(22(27)23-14-19-3-2-12-30-19)13-16-6-10-18(11-7-16)25(28)29/h2-13H,14H2,1H3,(H,23,27)(H,24,26)/b20-13+
SMILES: CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3
Molecular Formula: C22H19N3O5
Molecular Weight: 405.4g/mol

N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide

CAS No.: 314028-72-3

Cat. No.: VC21436076

Molecular Formula: C22H19N3O5

Molecular Weight: 405.4g/mol

* For research use only. Not for human or veterinary use.

N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide - 314028-72-3

Specification

CAS No. 314028-72-3
Molecular Formula C22H19N3O5
Molecular Weight 405.4g/mol
IUPAC Name N-[(E)-3-(furan-2-ylmethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Standard InChI InChI=1S/C22H19N3O5/c1-15-4-8-17(9-5-15)21(26)24-20(22(27)23-14-19-3-2-12-30-19)13-16-6-10-18(11-7-16)25(28)29/h2-13H,14H2,1H3,(H,23,27)(H,24,26)/b20-13+
Standard InChI Key UVOVORPKWBEAJW-DEDYPNTBSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CO3
SMILES CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3

Introduction

This compound is a synthetic organic molecule characterized by the following structural features:

  • A furylmethyl group, which is derived from furan, a heterocyclic aromatic compound.

  • A nitrophenyl group, which contains a nitro-substituted benzene ring.

  • An amide bond, linking the vinyl group to a methylbenzamide moiety.

Such compounds are often synthesized for their potential biological activity, including antimicrobial, anticancer, or other pharmacological properties.

Molecular Features

  • Functional Groups: The compound contains amide, nitro, and furan groups, which are known to influence its reactivity and biological interactions.

  • Conjugated System: The vinyl linkage between the nitrophenyl and benzamide groups suggests significant conjugation, potentially affecting its electronic properties.

Pharmacological Activity

Compounds with similar structures are often studied for:

  • Antimicrobial Properties: Nitroaromatic compounds are known for their activity against bacteria and fungi.

  • Anticancer Potential: The conjugated system may allow interaction with biological macromolecules like DNA or enzymes.

Material Science

The compound's conjugated structure could make it relevant in optoelectronic applications, such as organic light-emitting diodes (OLEDs) or sensors.

Synthesis

The compound could be synthesized via:

  • Coupling reactions between furylmethylamine and a nitrophenyl vinyl precursor.

  • Formation of the amide bond using standard peptide coupling agents like EDC or DCC.

Characterization Techniques

  • NMR Spectroscopy: To confirm the structure by identifying chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and nitro groups.

  • X-ray Crystallography: For detailed structural analysis.

Research Outlook

Further studies could focus on:

  • Evaluating the compound's biological activity through in vitro assays.

  • Investigating its interaction with biological targets using molecular docking studies.

  • Exploring modifications to enhance solubility or bioavailability.

If you have more specific questions or need tailored insights about this compound, feel free to ask!

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